Silane, tris(silylmethyl)-

Description

Overview of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, is a cornerstone of modern chemical research and industry. nih.govvwr.com These compounds range from simple silanes to complex polymers and have found applications in diverse fields such as materials science, pharmaceuticals, and organic synthesis. rsc.orgorganic-chemistry.orgresearchgate.net Organosilicon compounds are valued for their unique properties, which often differ significantly from their carbon analogues. nih.gov This is due to the distinct electronic and steric characteristics of the silicon atom. In contemporary research, there is a significant focus on the development of new synthetic methodologies for creating complex silicon-containing architectures and on harnessing the unique reactivity of silanes for applications in catalysis and materials science. whiterose.ac.ukacs.org

Structural Context and Potential Research Utility of Silane (B1218182), tris(silylmethyl)-

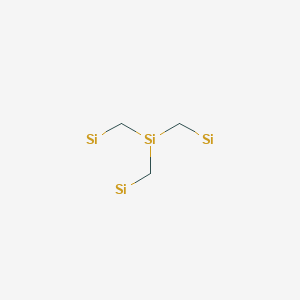

"Silane, tris(silylmethyl)-" possesses a highly branched, symmetrical structure with a central silicon atom bonded to a hydrogen atom and three silylmethyl (-CH₂SiH₃) groups. This structure is of fundamental interest as it represents a basic, yet complex, arrangement of silicon and carbon atoms. Its potential research utility lies in its role as a building block for more complex, well-defined dendritic or hyperbranched polysilanes and polycarbosilanes. mdpi.com The presence of a reactive Si-H bond and multiple SiH₃ groups suggests its potential as a reducing agent or as a precursor for functionalization. nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to Complex Silanes

The current research landscape for complex silanes is vibrant, with ongoing efforts to synthesize novel structures with tailored properties. acs.orgmdpi.com A significant knowledge gap exists for fundamental, highly branched silanes such as "Silane, tris(silylmethyl)-". While more substituted analogues like tris(trimethylsilyl)silane (B43935) ((CH₃)₃Si)₃SiH are well-studied, the properties and reactivity of the parent compound (H₃SiCH₂₎₃SiH remain largely unexplored in publicly accessible literature. organic-chemistry.orgwikipedia.org This lack of data presents an opportunity for future research to characterize this fundamental molecule and explore its potential applications. taylorandfrancis.com

Properties

Molecular Formula |

C3H6Si4 |

|---|---|

Molecular Weight |

154.42 g/mol |

InChI |

InChI=1S/C3H6Si4/c4-1-7(2-5)3-6/h1-3H2 |

InChI Key |

KSBBYWYXTAAMNN-UHFFFAOYSA-N |

Canonical SMILES |

C([Si])[Si](C[Si])C[Si] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Silane, Tris Silylmethyl and Its Analogues

Rational Design of Precursor Materials for Silane (B1218182), tris(silylmethyl)- Synthesis

The successful synthesis of complex molecules like Silane, tris(silylmethyl)- (HSi(CH₂SiH₃)₃) is fundamentally dependent on the logical design and availability of suitable precursor materials. The strategy typically involves a central silicon-based electrophile and a silicon-containing nucleophile.

For the synthesis of the core Si(CH₂Si)₃ framework, a key precursor class is poly(chloromethyl)silanes. researchgate.net The synthesis of these compounds often utilizes the reaction between chlorosilanes and (chloromethyl)lithium, which can be generated in situ from bromochloromethane (B122714) and n-butyllithium. researchgate.net This method is versatile and compatible with various reactive bonds on the silicon atom, such as Si-H or Si-Si bonds. researchgate.net For the specific target, HSi(CH₂SiH₃)₃, a logical precursor would be tris(chloromethyl)silane, HSi(CH₂Cl)₃.

Another critical component is the silyl (B83357) nucleophile. While simple silyl anions like potassium silyl (KSiH₃) are conceivable, more complex and sterically hindered silyl anions are often employed in the synthesis of analogues. A notable example is [tris(trimethylsilyl)silyl]potassium, which can be generated from tetrakis(trimethylsilyl)silane (B1295357) and potassium tert-butoxide. acs.orgacs.org The design of these precursors allows for a modular approach, where variations in the central electrophile or the silyl nucleophile can lead to a wide range of substituted analogues.

| Precursor Type | Example Compound | Role in Synthesis | Key Synthetic Considerations |

| Central Electrophile | Tris(chloromethyl)silane (HSi(CH₂Cl)₃) | Provides the central Si-H core and methylene (B1212753) linkers. | Synthesis from trichlorosilane (B8805176); requires controlled handling due to reactivity. |

| Central Electrophile | (Chloromethyl)trimethylsilane (Me₃SiCH₂Cl) | Used for synthesizing simpler, monosubstituted analogues. | Commercially available but requires anhydrous reaction conditions. |

| Central Electrophile | Tetrakis(chloromethyl)silane (Si(CH₂Cl)₄) | Precursor for tetrasubstituted analogues. researchgate.netacs.org | Can lead to unexpected cyclization products. acs.org |

| Silyl Nucleophile | Potassium silyl (KSiH₃) | Provides the terminal SiH₃ groups for the target molecule. | Highly reactive and requires inert atmosphere; generated in situ. |

| Silyl Nucleophile | [Tris(trimethylsilyl)silyl]potassium ((Me₃Si)₃SiK) | Used for synthesizing sterically demanding analogues. acs.orgacs.org | Generated from tetrakis(trimethylsilyl)silane; often used with a crown ether. acs.org |

| Silyl Nucleophile | α-Silylmethyl Grignard reagent (R₃SiCH₂MgCl) | Alternative nucleophile for C-Si bond formation. nih.gov | Stability and solubility can be challenging. nih.govgelest.com |

Innovative Reaction Pathways and Mechanistic Studies for C-Si Bond Formation

The formation of the C-Si bond is a cornerstone of organosilicon chemistry. wikipedia.orgbohrium.com This bond is characterized by its significant length (approx. 1.89 Å) and polarity, with the carbon atom being more electronegative. wikipedia.org Several methodologies have been developed to construct this bond, each with its own mechanistic nuances and applications.

The Grignard reaction is a classic and versatile method for forming C-Si bonds, typically involving the reaction of an organomagnesium halide with a halosilane. gelest.com In the context of Silane, tris(silylmethyl)-, a plausible route involves the reaction of a silylmethyl Grignard reagent, such as H₃SiCH₂MgCl, with a central halosilane like trichlorosilane (HSiCl₃).

There are three primary protocols for conducting these reactions:

Normal Addition: The silane is added to the Grignard reagent. This method is preferred when complete substitution of the halo groups is desired. gelest.com

Reverse Addition: The Grignard reagent is added to the silane. This is often used to achieve partial substitution. gelest.com

In Situ Formation: The Grignard reagent is formed in the presence of the silane, which is useful for reagents with poor stability or solubility. gelest.com

A significant challenge in using Grignard reagents for synthesizing highly substituted silanes is controlling the degree of substitution, as mixtures of partially and fully substituted products are common. gelest.com Optimization strategies include careful control of stoichiometry, temperature, and the order of addition. The choice of the leaving group on the silicon is also crucial; chlorosilanes are most common, but fluorosilanes can be advantageous for reactions with sterically hindered Grignard reagents. gelest.com For instance, the synthesis of (borylmethyl)silanes has been achieved by reacting an α-silylmethyl Grignard with a borate, demonstrating the utility of this approach for creating functionalized building blocks. nih.gov

Hydrosilylation is a major industrial process for forming C-Si bonds, involving the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. wikipedia.org The reaction is typically catalyzed by transition metals, particularly those from the platinum group. wikipedia.org

A general mechanism for the hydrosilylation of an alkene involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the alkene into the metal-hydride or metal-silyl bond, and finally reductive elimination to yield the alkylsilane. For the synthesis of a tris(silylmethyl)silane (B12433147) structure, one could envision a multi-step approach involving the hydrosilylation of a suitable vinylsilane. For example, the radical-based hydrosilylation of alkenes using tris(trimethylsilyl)silane (B43935) (TTMSS) has been shown to be an efficient process, proceeding with anti-Markovnikov regioselectivity. nih.gov

The choice of catalyst significantly influences the reaction's efficiency and selectivity. While platinum-based catalysts like Karstedt's catalyst are common, other metals like rhodium and iridium have also been employed. nih.gov Recent research has also explored transition-metal-free methods, including base-catalyzed, acid-catalyzed, and radical-initiated hydrosilylations, offering more environmentally friendly alternatives. sioc-journal.cnconicet.gov.ar For instance, photochemical initiation has been demonstrated as a viable method to induce the hydrosilylation of C-C multiple bonds in water using TTMSS. conicet.gov.ar

Beyond classical methods, several innovative protocols for C-Si bond formation have been developed. A highly effective method for synthesizing sterically crowded silanes involves the coupling of a silyl anion with a (chloromethyl)silane. researchgate.netacs.org A series of {[tris(trimethylsilyl)silyl]methyl}silanes were successfully synthesized by treating the corresponding (chloromethyl)silanes with [tris(trimethylsilyl)silyl]potassium-18-crown-6. acs.org This reaction proceeds in high yield (72-86%) and provides a direct route to the C-Si bond. acs.org

Reaction Scheme for an Analogue Synthesis. acs.org Me₃Si(CH₂Cl) + (Me₃Si)₃SiK·18-crown-6 → Me₃SiCH₂Si(SiMe₃)₃ + KCl

This approach could be adapted for the synthesis of the parent Silane, tris(silylmethyl)- by using tris(chloromethyl)silane and a simple silyl anion like potassium silyl.

Emerging techniques are further expanding the toolkit for C-Si bond synthesis. These include:

Transition-Metal-Free C-Si Cross-Coupling: These methods are gaining attention due to their cost-effectiveness and reduced environmental impact. sioc-journal.cn

Enzymatic C-Si Bond Formation: In a groundbreaking discovery, it was found that heme proteins can catalyze the formation of organosilicon compounds through carbene insertion into Si-H bonds under physiological conditions. nih.gov Directed evolution of enzymes like cytochrome c has significantly enhanced this catalytic activity, paving the way for biocatalytic synthesis of organosilanes. nih.gov

Visible-Light-Promoted Reactions: The use of tris(trimethylsilyl)silane in combination with visible light has enabled the synthesis of nitrogen-based heterocycles through reductive cyclization, demonstrating a metal- and additive-free photochemical process. rsc.org

Purification and Isolation Techniques in the Synthesis of Highly Substituted Silanes

The purification of highly substituted silanes, especially those containing reactive Si-H bonds, requires specialized techniques to ensure high purity while avoiding degradation. The instability of the silicon-hydrogen bond, particularly in acidic or basic media, is a primary concern. google.com

Common purification methods include:

Distillation: Fractional distillation under reduced pressure is a standard method for separating volatile silanes from less volatile impurities or reaction byproducts. orgsyn.org

Chromatography:

Gas Chromatography (GC): Useful for analyzing the purity of volatile silane products.

Flash Chromatography: This technique is effective for separating less volatile or solid silanes. Products can be purified by flash chromatography on silica (B1680970) gel, although care must be taken to avoid hydrolysis of sensitive groups. tcichemicals.com

Crystallization: For solid silane compounds, crystallization from a suitable solvent, such as n-pentane at low temperatures, is an effective method for obtaining high-purity material. acs.org

Adsorption: High-purity silane can be obtained by passing the crude product through columns containing adsorbents like activated carbon, activated aluminosilicate, or silica gel to remove specific impurities. google.comresearchgate.net

During workup and purification, it is crucial to work under anhydrous and inert atmospheric conditions (e.g., nitrogen or argon) to prevent hydrolysis of chlorosilane precursors or oxidation of the final product. orgsyn.org Caution is also required as solid residues from reactions involving lithium or other reactive metals can be pyrophoric. orgsyn.org

Derivatization Strategies for Functionalized Tris(silylmethyl)silane Analogues

Derivatization strategies allow for the creation of a diverse library of functionalized tris(silylmethyl)silane analogues, enabling the fine-tuning of their chemical and physical properties. These strategies can be broadly categorized into modifying the synthetic precursors or post-synthesis functionalization of the parent molecule.

One powerful strategy is to vary the starting (chloromethyl)silane. By using precursors like Me₄₋ₙSi(CH₂Cl)ₙ, a series of analogues with one, two, or three [CH₂Si(SiMe₃)₃] groups attached to a central silicon atom have been synthesized. acs.orgacs.org This modular approach allows for systematic variation of the substitution pattern.

Another approach involves modifying the silyl nucleophile. Instead of a simple silyl anion, functionalized silyl groups can be introduced. Furthermore, functional groups can be incorporated into the precursor silanes before the key C-Si bond-forming step. For example, a novel silicon-centered pyridyl ligand was prepared via a Heck coupling reaction of 4-vinylpyridine (B31050) with tris(4-bromophenyl)(methyl)silane, demonstrating the synthesis of complex, functionalized silane structures. eurjchem.com

Coordination Chemistry and Ligand Applications of Silane, tris(silylmethyl)- Analogues

The field of organometallic chemistry has been significantly shaped by the development of sterically demanding ligands that can stabilize reactive metal centers and promote unusual coordination geometries. Among these, bulky silyl ligands have emerged as a pivotal class of substituents. This article focuses on the coordination chemistry of ligands derived from silanes featuring three silyl or silylmethyl groups. While literature on the specific parent compound, Silane, tris(silylmethyl)- [HSi(CH2SiH3)3], is scarce, its chemical principles are well-represented by the extensively studied tris(trimethylsilyl)silyl ligand, [(CH₃)₃Si]₃Si⁻, commonly known as the "hypersilyl" or "TTS" ligand. Additional insights are drawn from its unsubstituted, isomeric counterpart, the tris(silyl)silyl ligand, [(H₃Si)₃Si]⁻. The chemistry of these analogues provides a comprehensive framework for understanding the synthesis, structure, and utility of this ligand class.

Reactivity and Potential Applications

Reactivity of the Si-H Bond

The silicon-hydrogen (Si-H) bond in "Silane, tris(silylmethyl)-" is expected to be the most reactive site in the molecule. Hydrosilanes are known to undergo a variety of reactions, including:

Radical Reactions: The Si-H bond can be cleaved homolytically to generate a silyl (B83357) radical. This property makes many hydrosilanes excellent reducing agents for organic functional groups. organic-chemistry.orgnih.gov

Hydrosilylation: The addition of the Si-H bond across double or triple bonds is a powerful method for forming carbon-silicon bonds and is often catalyzed by transition metals. rsc.org

Oxidative Addition: The Si-H bond can react with metal complexes in an oxidative addition process, which is a key step in many catalytic cycles. rsc.org

The reactivity of the Si-H bond in "Silane, tris(silylmethyl)-" is anticipated to be influenced by the electron-donating silylmethyl groups.

Role as a Precursor in Materials Science

Due to its highly branched structure and the presence of multiple reactive SiH₃ groups, "Silane, tris(silylmethyl)-" is a promising candidate as a precursor for the synthesis of advanced materials. It could potentially be used in chemical vapor deposition (CVD) or plasma-enhanced chemical vapor deposition (PECVD) processes to create silicon carbide (SiC) or silicon carbonitride (SiCN) thin films. The controlled pyrolysis of this molecule could also lead to the formation of well-defined ceramic materials with high thermal and mechanical stability.

Potential in Catalysis and Coordination Chemistry

The silyl group can act as a ligand in coordination chemistry. researchgate.netdntb.gov.uanih.gov The "tris(silylmethyl)silyl" fragment, derived from the deprotonation of "Silane, tris(silylmethyl)-", could serve as a bulky, electron-donating ligand for transition metals. The resulting metal complexes could exhibit interesting catalytic properties, potentially in areas such as polymerization or small molecule activation. The steric and electronic properties of this ligand would be unique and could lead to novel reactivity.

Conclusion

"Silane, tris(silylmethyl)-" represents a molecule of fundamental importance in organosilicon chemistry that remains largely unexplored. Its unique, highly branched structure and the presence of multiple reactive sites suggest significant potential for applications in materials science, catalysis, and as a building block for more complex silicon-based architectures. The current lack of experimental data for this compound highlights a key knowledge gap and underscores the need for further research to synthesize, characterize, and investigate the reactivity of this intriguing silane (B1218182). Such studies would not only expand our understanding of fundamental organosilicon chemistry but could also pave the way for the development of new materials and technologies.

Advanced Materials Science Applications of Silane, Tris Silylmethyl

Precursor Development for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Silane (B1218182), tris(silylmethyl)- has been identified as a promising precursor for the deposition of silicon-based thin films, particularly in the fabrication of advanced materials for microelectronics and related high-technology sectors. Its molecular structure, containing a central silicon atom bonded to three silylmethyl groups (-CH2SiH3), offers a unique combination of volatility and a desirable 1:1 ratio of silicon to carbon, making it a candidate for precise film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

Single-Source Precursor Design for Silicon-Based Thin Films

The design of single-source precursors is a critical area of research in materials deposition, aiming to simplify the manufacturing process and enhance film quality by providing all necessary elements in one molecule. Silane, tris(silylmethyl)-, also known as 1,3,5-trisilapentane, is recognized as a small, volatile carbosilane that can serve as an excellent single-source precursor for silicon carbide (SiC) films. researchgate.netjustia.com The inherent Si-C bonds within the molecule can facilitate the formation of SiC films at lower temperatures compared to traditional dual-source methods, which often require separate silicon and carbon sources like silane (SiH4) and a hydrocarbon gas. researchgate.net

The volatility of tris(silylmethyl)silane (B12433147) is a key characteristic for its application in CVD and ALD processes, as it allows for efficient transport of the molecule in the vapor phase to the substrate surface. Patents related to the synthesis of low molecular weight carbosilanes highlight tris(silylmethyl)silane as a valuable precursor for creating silicon carbon thin films. researchgate.net

Exploration in Silicon Carbide (SiC) and Silicon Oxycarbide (SiOC) Material Deposition

Silicon Carbide (SiC):

Research and commercial data indicate that tris(silylmethyl)silane is particularly suited for the deposition of silicon carbide. It is specifically noted for its use in Plasma-Enhanced Chemical Vapor Deposition (PECVD) to create SiC "seed" layers. justia.com These initial layers are crucial for influencing the growth and properties of subsequent, thicker film depositions. The use of a single-source precursor like tris(silylmethyl)silane can lead to more uniform and conformal SiC coatings, which are essential for applications in semiconductors and microelectromechanical systems (MEMS). justia.com

While the potential of tris(silylmethyl)silane as a precursor for SiC is established, detailed research findings in publicly accessible literature regarding specific deposition parameters (e.g., temperature, pressure, plasma power) and the resulting film characteristics (e.g., growth rate, composition, crystallinity, electrical properties) are limited. However, its classification as a volatile carbosilane precursor suggests its utility in processes aiming for high-purity, stoichiometric SiC films. google.com

Silicon Oxycarbide (SiOC):

| Property | Value |

| Chemical Formula | C3H16Si4 |

| Molecular Weight | 164.48 g/mol |

| Boiling Point | 61-62 °C at 30 mm Hg |

| Density | 0.806 g/cm³ |

| Refractive Index | 1.4669 (at 25 °C) |

| Primary Application | Precursor for SiC and SiCN seed layers (PECVD) |

Table 1: Physical and Chemical Properties of Silane, tris(silylmethyl)- justia.com

Integration into Polymeric Systems and Composite Materials

Information regarding the specific use of Silane, tris(silylmethyl)- as a monomeric unit, crosslinking agent, modifier, or additive in polymeric systems and composite materials is not available in the reviewed scientific literature and patent databases.

Surface Functionalization Methodologies Utilizing Tris(silylmethyl)silane Derivatives

There is no available information in the reviewed scientific literature and patent databases on the use of Silane, tris(silylmethyl)- or its derivatives for surface functionalization methodologies.

Theoretical and Computational Chemistry Studies of Silane, Tris Silylmethyl

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of a molecule. For Silane (B1218182), tris(silylmethyl)-, these analyses would focus on the distribution of electrons, the nature of its chemical bonds, and its molecular orbitals.

Molecular Orbital (MO) Analysis: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the molecule's reactivity. For a saturated organosilane like Silane, tris(silylmethyl)-, the HOMO is expected to be primarily composed of contributions from the Si-C and Si-H sigma bonds. The LUMO, conversely, would likely be a combination of antibonding σ* orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap suggests lower reactivity.

Bonding Analysis: The nature of the various bonds (Si-H, C-H, Si-C) can be elucidated using techniques like Natural Bond Orbital (NBO) analysis. This method provides insights into the hybridization, polarity, and strength of the bonds. The central Si-H bond is of particular interest, as its hydridic character is crucial for the molecule's potential reactivity as a reducing agent. Due to the electron-donating nature of the silylmethyl groups, the central silicon atom is expected to have a partial positive charge, while the attached hydrogen atom carries a partial negative charge.

Illustrative Data: Calculated Atomic Charges and Bond Properties Note: The following data is illustrative and based on typical values for similar organosilanes calculated at the DFT/B3LYP level of theory.

| Atom/Bond | Calculated Property | Illustrative Value |

|---|---|---|

| Central Si Atom | Natural Population Analysis (NPA) Charge | +0.85 e |

| Central H Atom | NPA Charge | -0.15 e |

| Terminal Si Atoms | NPA Charge | +0.75 e |

| Central Si-H Bond | Bond Length | 1.49 Å |

| Si-C Bond | Bond Length | 1.89 Å |

| Terminal Si-H Bond | Bond Length | 1.48 Å |

Density Functional Theory (DFT) Calculations for Conformational and Energetic Landscapes

Density Functional Theory (DFT) is a powerful computational method for exploring the potential energy surface of a molecule, allowing for the identification of stable conformers and the rotational barriers between them. For a flexible molecule like Silane, tris(silylmethyl)-, with multiple rotatable Si-C bonds, this analysis is crucial.

Conformational Search: A systematic or stochastic conformational search would reveal the various low-energy spatial arrangements of the silylmethyl groups. The most stable conformer would likely adopt a staggered arrangement to minimize steric hindrance between the bulky -CH2SiH3 groups. Symmetries such as C3 might be observed in the lowest energy structures.

Energetic Landscapes: By calculating the energy as a function of the dihedral angles of the Si-C-Si-H linkages, a potential energy surface can be mapped. This map reveals the energy barriers to rotation. The height of these barriers provides information on the molecule's flexibility at different temperatures. For Silane, tris(silylmethyl)-, the rotational barriers are expected to be relatively low, characteristic of sigma-bonded frameworks.

Illustrative Data: Relative Energies of Conformers Note: The following data is illustrative, representing a hypothetical outcome of a DFT conformational analysis.

| Conformer | Point Group Symmetry | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | C3 | 0.00 |

| Local Minimum 1 | C1 | 1.25 |

| Local Minimum 2 | C1 | 1.80 |

| Rotational Transition State | Cs | 4.50 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For Silane, tris(silylmethyl)-, a key area of investigation would be the activation of its Si-H bonds, a common reaction pathway for hydrosilanes. rsc.orgnih.govprinceton.edu

Transition State Search: To model a reaction, such as the radical abstraction of the central hydrogen atom, computational methods are used to locate the transition state (TS) structure—the highest energy point along the reaction coordinate. The geometry and energy of the TS are critical for determining the reaction's feasibility and rate. For the H-abstraction from the central silicon, the transition state would involve an elongated Si-H bond and the approach of the abstracting radical species.

Illustrative Data: Reaction Energetics for H-Abstraction Reaction: HSi(CH2SiH3)3 + •OH → •Si(CH2SiH3)3 + H2O Note: The following data is illustrative and based on typical values for radical reactions of silanes.

| Parameter | Description | Illustrative Value (kcal/mol) |

|---|---|---|

| Ea | Activation Energy | +8.5 |

| ΔErxn | Energy of Reaction | -25.0 |

| TS Si-H Bond Length | Elongation of the Si-H bond in the transition state | 1.65 Å |

Prediction of Intermolecular Interactions and Self-Assembly Tendencies

While Silane, tris(silylmethyl)- is a nonpolar molecule, weak van der Waals forces and potential dihydrogen bonding (Si-H···H-Si) can govern its intermolecular interactions and behavior in the condensed phase.

Interaction Energy Calculations: The strength of interactions between two or more molecules of Silane, tris(silylmethyl)- can be calculated by placing them in different orientations and computing the interaction energy. These calculations, often corrected for basis set superposition error (BSSE), would likely show that the interactions are dominated by London dispersion forces. The potential for weak, attractive interactions involving the hydridic central hydrogen and the slightly acidic terminal hydrogens could also be explored.

Molecular Dynamics (MD) Simulations: To understand bulk properties and self-assembly tendencies, MD simulations could be employed. By simulating a system of many molecules over time, one can observe how they arrange themselves. For a molecule like Silane, tris(silylmethyl)-, these simulations would likely predict a disordered liquid state at room temperature and a molecular crystal at lower temperatures, with packing arrangements that maximize dispersion force interactions. The prediction of self-assembly for organosilane compounds is an active area of theoretical research. researchgate.net

Illustrative Data: Dimer Interaction Energies Note: The following data is illustrative of typical non-covalent interaction energies.

| Dimer Configuration | Dominant Interaction Type | Interaction Energy (kcal/mol) |

|---|---|---|

| Parallel | Van der Waals | -2.5 |

| Head-to-Tail | Van der Waals / Weak Dihydrogen Bonding | -1.8 |

| T-shaped | Van der Waals | -1.5 |

Advanced Analytical Research Methodologies for Characterization of Silane, Tris Silylmethyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "Silane, tris(silylmethyl)-". By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H, ¹³C, and ²⁹Si NMR spectra, a detailed picture of the molecule's connectivity can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the hydrogen environments. The protons of the terminal silyl (B83357) groups (-SiH₃) and the methylene (B1212753) bridges (-CH₂-) will give rise to distinct signals. The chemical shifts for protons in similar chemical environments suggest that the Si-H protons would appear further downfield than the -CH₂- protons. oregonstate.edulibretexts.orgchemistrysteps.comlibretexts.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Silane (B1218182), tris(silylmethyl)-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Si-H | 3.0 - 4.0 | Singlet |

| -CH ₂- | 0.0 - 0.5 | Singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be relatively simple, with a single resonance corresponding to the three equivalent methylene carbons (-CH₂-). The chemical shift of these carbons will be influenced by the adjacent silicon atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift for Silane, tris(silylmethyl)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C H₂- | 0.0 - 5.0 |

²⁹Si NMR Spectroscopy: As a technique that directly probes the silicon nuclei, ²⁹Si NMR is particularly powerful for characterizing organosilanes. pascal-man.com The spectrum of "Silane, tris(silylmethyl)-" is expected to show two distinct signals: one for the central silicon atom and another for the three equivalent terminal silicon atoms of the silyl groups. The chemical shifts provide insight into the electronic environment of each silicon atom. unige.chrsc.orgresearchgate.net For instance, in related complex silanes, the central silicon atom often exhibits a chemical shift that is significantly different from the peripheral silicon atoms. umich.edu

Interactive Data Table: Predicted ²⁹Si NMR Chemical Shifts for Silane, tris(silylmethyl)-

| Silicon Atom | Predicted Chemical Shift (δ, ppm) |

| Central Si | -100 to -140 |

| Terminal -Si H₃ | -90 to -120 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in Research

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in "Silane, tris(silylmethyl)-" by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions corresponding to the Si-H and Si-C bonds. The Si-H stretching vibration is particularly diagnostic and typically appears in a region free from other common absorptions. gelest.commsu.edu Other important vibrations include the Si-H bending modes and the various stretching and bending modes of the silylmethyl groups. jkps.or.kr

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Si-Si and Si-C skeletal vibrations, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum. jkps.or.kr

Detailed vibrational assignments for the related tris(trimethylsilyl)silane (B43935) molecule have been made through a combination of experimental measurements and theoretical calculations, providing a solid foundation for interpreting the spectra of "Silane, tris(silylmethyl)-". jkps.or.kr

Interactive Data Table: Predicted Vibrational Frequencies for Silane, tris(silylmethyl)-

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Si-H Stretch | 2100 - 2300 | 2100 - 2300 |

| CH₂ Scissoring | 1400 - 1500 | 1400 - 1500 |

| Si-C Stretch | 600 - 800 | 600 - 800 |

| Si-H Bend | 800 - 950 | 800 - 950 |

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis in Research

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For "Silane, tris(silylmethyl)-", electron ionization mass spectrometry (EI-MS) would likely be employed.

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern would be characterized by the cleavage of the Si-C and Si-H bonds, leading to a series of characteristic fragment ions. The analysis of these fragments helps to confirm the molecular structure. The mass spectrum of the closely related tris(trimethylsilyl)silane shows a clear molecular ion and characteristic fragmentation patterns, which can be used as a model for predicting the behavior of "Silane, tris(silylmethyl)-". nist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for Silane, tris(silylmethyl)-

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 178 | Molecular Ion |

| [M - H]⁺ | 177 | Loss of a hydrogen atom |

| [M - SiH₃]⁺ | 147 | Loss of a silyl group |

| [M - CH₂SiH₃]⁺ | 133 | Loss of a silylmethyl group |

| [Si(CH₂SiH₃)₂]⁺ | 119 | Central silicon with two silylmethyl groups |

| [SiH₃]⁺ | 31 | Silyl cation |

X-ray Diffraction Studies for Solid-State Structure Elucidation in Research

Based on these related structures, "Silane, tris(silylmethyl)-" is expected to adopt a tetrahedral geometry around the central silicon atom. The Si-C and Si-Si bond lengths and the C-Si-C bond angles would be consistent with those observed in other polysilane structures.

Interactive Data Table: Expected Solid-State Structural Parameters for Silane, tris(silylmethyl)- (based on related compounds)

| Parameter | Expected Value |

| Si-C Bond Length | 1.85 - 1.90 Å |

| Si-H Bond Length | 1.45 - 1.50 Å |

| C-Si-C Bond Angle | 108 - 112° |

| H-Si-C Bond Angle | 108 - 112° |

Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis in Research

Chromatographic techniques are essential for assessing the purity of "Silane, tris(silylmethyl)-" and for analyzing reaction mixtures in which it is a component.

Gas Chromatography (GC): Given that many silanes are volatile liquids, gas chromatography is a suitable method for determining the purity of "Silane, tris(silylmethyl)-". lookchem.com A sharp, single peak would indicate a high-purity sample, while the presence of other peaks would signify impurities.

Thin-Layer Chromatography (TLC): For monitoring the progress of reactions involving "Silane, tris(silylmethyl)-", thin-layer chromatography can be a quick and effective tool. rsc.org Visualization can be achieved using methods suitable for organosilicon compounds, such as staining with potassium permanganate. rsc.org

Hyphenated Techniques (GC-MS): The coupling of gas chromatography with mass spectrometry (GC-MS) is a particularly powerful technique. It allows for the separation of components in a mixture by GC, followed by their individual identification through their mass spectra. This is invaluable for identifying byproducts and impurities in the synthesis of "Silane, tris(silylmethyl)-".

Interactive Data Table: Chromatographic and Hyphenated Techniques for the Analysis of Silane, tris(silylmethyl)- Systems

| Technique | Application | Information Obtained |

| Gas Chromatography (GC) | Purity assessment | Retention time, relative peak area (purity) |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Rf value, presence of starting materials and products |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mixture analysis, impurity identification | Separation of components, molecular weight and fragmentation pattern of each component |

Emerging Research Directions and Future Perspectives in Silane, Tris Silylmethyl Chemistry

Development of Novel Synthetic Strategies for Enhanced Efficiency

The synthesis of Tris(trimethylsilyl)silane (B43935) has been a subject of research aimed at improving yield and efficiency. Traditional methods provide a foundation, but emerging strategies focus on optimizing reaction conditions and exploring new pathways. One established method involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane (B1295357). An alternative, more direct route involves the reaction of trimethylsilyl chloride and trichlorosilane (B8805176) with lithium, although this method is noted for its modest yields.

Future research is geared towards developing one-pot reactions that offer high yields and minimize complex purification steps. The goal is to create more economical and scalable synthetic routes that can support the increasing demand for TTMSS in various applications. Enhanced efficiency in synthesis is crucial for its broader industrial adoption.

Table 1: Comparison of Synthetic Routes for Tris(trimethylsilyl)silane

| Synthetic Route | Reactants | Key Intermediate/Reagents | Reported Outcome | Reference |

|---|---|---|---|---|

| Protonation of Silyllithium | Tetrakis(trimethylsilyl)silane, Methyllithium | Tris(trimethylsilyl)silyl lithium | Effective preparation | |

| Direct Reaction | Trimethylsilyl chloride, Trichlorosilane | Lithium | Modest yield |

Expansion into New Catalytic Paradigms and Green Chemistry Applications

A significant area of development for Tris(trimethylsilyl)silane lies in its application as a green chemistry reagent. It is recognized as an environmentally benign substitute for toxic organotin compounds like tributyltin hydride, which are commonly used in radical reactions. The Si-H bond in Tris(trimethylsilyl)silane is relatively weak, allowing it to act as an efficient hydrogen atom donor, similar to tributyltin hydride but without the associated toxicity concerns.

The compound's utility is expanding into modern catalytic paradigms, particularly in photoredox catalysis. Researchers have successfully used TTMSS in metallaphotoredox-catalyzed coupling of alkyl bromides with aryl or heteroaryl bromides, achieving excellent yields. Furthermore, its use in visible-light-promoted reactions highlights its role in sustainable chemistry by harnessing light as a renewable energy source. These applications include the synthesis of complex nitrogen-based heterocycles like indoles and oxindoles under metal-free conditions. Its ability to participate in the conversion of CO2 into a useful C1 synthon for hydrocarboxylation reactions further cements its status as a valuable tool for green synthesis.

Table 2: Green Chemistry and Catalytic Applications of Tris(trimethylsilyl)silane

| Application Area | Specific Reaction | Advantage | Reference |

|---|---|---|---|

| Green Reagent | Radical-based transformations | Environmentally benign alternative to toxic tin hydrides | |

| Photoredox Catalysis | Coupling of alkyl and aryl halides | Enables efficient C-C bond formation under mild conditions | |

| Photochemical Synthesis | Intramolecular reductive cyclization | Metal- and additive-free synthesis of heterocycles using visible light |

| CO2 Valorization | Hydrocarboxylation of alkenes | Utilizes CO2 as a chemical feedstock with a renewable light source | |

Exploration of Silane (B1218182), tris(silylmethyl)- in Smart Materials and Advanced Functional Systems

The unique reactivity of Tris(trimethylsilyl)silane makes it a candidate for the development of smart materials and advanced functional systems. One of the most promising areas is in the field of dental materials. In dental adhesives and composites, TTMSS can function as a co-initiator in photo-polymerization processes.

When used in methacrylate-based dental adhesives, TTMSS can substitute traditional amine-type co-initiators. Its inclusion in these formulations allows for the adjustment of the polymerization rate, leading to a more homogenous and potentially more durable polymer network. The development of such materials is crucial for creating long-lasting dental restorations. Research in this area focuses on how the concentration of TTMSS and irradiation time affect the degree of conversion and the dynamic mechanical properties of the final cured material. This application demonstrates the potential of TTMSS to be integrated into functional polymer systems where controlled curing and enhanced material properties are desired.

Interdisciplinary Research Opportunities and Collaborative Initiatives

The diverse applications of Tris(trimethylsilyl)silane inherently foster interdisciplinary research and collaboration. The development of advanced dental materials, for instance, requires a synergistic effort between organosilicon chemists, polymer scientists, materials engineers, and dental researchers. Chemists work on optimizing the silane's function, while materials scientists and dental experts evaluate its performance in practical applications.

Similarly, its role in green chemistry and photochemistry opens up collaborations between synthetic organic chemists and experts in physical chemistry and catalysis. Understanding the fundamental mechanisms of silyl (B83357) radical generation and reactivity under visible light requires a combination of experimental and computational chemistry approaches. Future progress in harnessing the full potential of Tris(trimethylsilyl)silane will likely emerge from such collaborative initiatives that bridge fundamental chemical research with applied science and engineering.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for tris(silylmethyl)silane, and how do experimental parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves hydrosilylation or halogenation routes. For example, tris(trichlorosilyl)silane is synthesized via cleavage of tetrakis(trichlorosilyl)silane, with yields dependent on reaction temperature and stoichiometric ratios of reagents . Purification often requires fractional distillation under inert conditions to avoid hydrolysis. Experimental protocols must detail solvent choice, catalyst loading (e.g., Pt-based catalysts), and inert atmosphere protocols to ensure reproducibility .

Q. Which spectroscopic and analytical techniques are critical for characterizing tris(silylmethyl)silane?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm substitution patterns and silyl group connectivity.

- FTIR for identifying Si-H (~2100 cm⁻¹) and Si-C (~1250 cm⁻¹) vibrational modes .

- Mass spectrometry (EI or ESI) to verify molecular weight and fragmentation patterns.

- X-ray crystallography for structural elucidation, though challenges arise due to volatility and air sensitivity .

Q. What safety protocols are essential when handling tris(silylmethyl)silane in laboratory settings?

- Methodological Answer : Protocols include:

- Use of gloveboxes or Schlenk lines to prevent moisture/oxygen exposure.

- Compatibility testing of storage materials (e.g., glass vs. stainless steel).

- Emergency procedures for hydrolysis byproducts (e.g., HCl gas mitigation) .

Advanced Research Questions

Q. How can discrepancies in reported thermal stability data for tris(silylmethyl)silane be resolved?

- Methodological Answer : Contradictions often stem from varying experimental conditions (e.g., heating rates, atmosphere). For example, thermogravimetric analysis (TGA) under argon may show decomposition at 250°C, while oxidative environments lower stability to 180°C . Researchers should standardize testing protocols and cross-validate with differential scanning calorimetry (DSC) and in situ FTIR to track decomposition pathways .

Q. What strategies address low yields in the synthesis of tris(silylmethyl)silane derivatives?

- Methodological Answer : Optimizing steric and electronic effects of substituents can improve yields. For instance, substituting methyl groups with bulkier silyl groups reduces side reactions like oligomerization. Computational modeling (DFT) helps predict reactivity trends, while flow chemistry systems enhance mixing and temperature control .

Q. How do substituent effects influence the reactivity of tris(silylmethyl)silane in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing substituents (e.g., -CF₃) increase electrophilicity at silicon, enhancing reactivity with nucleophiles. Comparative studies show that tris(trimethylsilylmethyl)silane exhibits slower reaction kinetics than tris(dimethylamino)silyl analogs due to steric hindrance . Kinetic isotope effect (KIE) studies and Hammett plots are recommended to quantify these effects .

Q. What role does tris(silylmethyl)silane play in advanced material deposition processes like atomic layer deposition (ALD)?

- Methodological Answer : In ALD, tris(silylmethyl)silane acts as a silicon precursor for thin-film growth. Key parameters include:

- Temperature : Optimal deposition occurs at 300–400°C, balancing decomposition and surface reactivity.

- Co-reactants : Ozone or plasma-enhanced O₂ enhances SiO₂ film density.

- Substrate pretreatment with NH₃ plasma improves adhesion .

Data Management and Reproducibility

Q. How should researchers document experimental data to ensure reproducibility in tris(silylmethyl)silane studies?

- Methodological Answer : Follow guidelines from Beilstein Journal of Organic Chemistry:

- Raw data : Include NMR spectra (integration values, coupling constants), TGA/DSC curves, and crystallographic coordinates (if available).

- Metadata : Specify instrument calibration details (e.g., NMR shimming, FTIR baseline correction).

- Supporting information : Provide step-by-step synthetic procedures, including failed attempts and troubleshooting notes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.